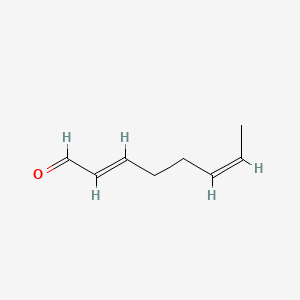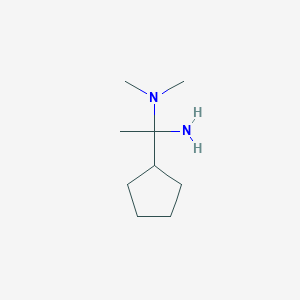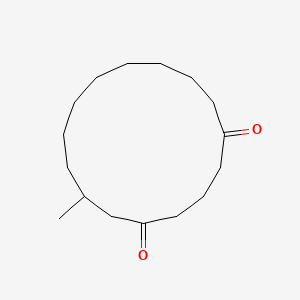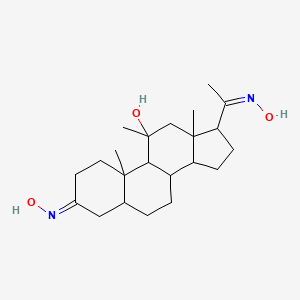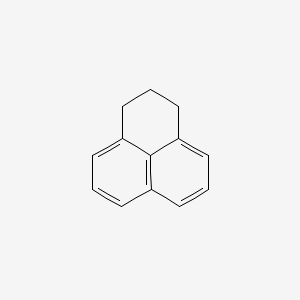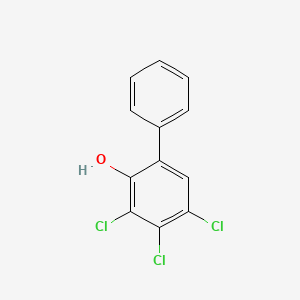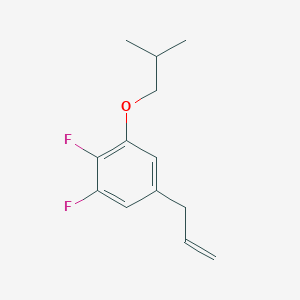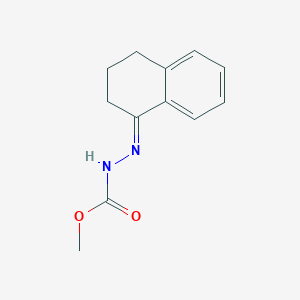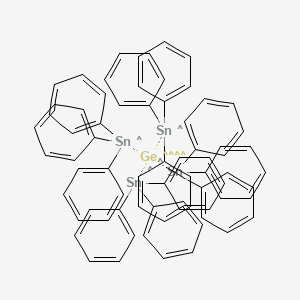
2,5-Furandione, dihydro-3-(tetraisobutenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, dihydro-3-(tetraisobutenyl)- is an organic compound with the molecular formula C16H26O3 It is a derivative of 2,5-furandione, where the hydrogen atoms at the 3-position are replaced by a tetraisobutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- typically involves the reaction of 2,5-furandione with tetraisobutenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, allowing for efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Furandione, dihydro-3-(tetraisobutenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The tetraisobutenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and may be facilitated by catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 2,5-Furandione, dihydro-3-(tetraisobutenyl)-.
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, dihydro-3-(tetraisobutenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandione, dihydro-3-(tetrapropenyl)-: Similar in structure but with a tetrapropenyl group instead of tetraisobutenyl.
2,5-Furandione, dihydro-3,4-diphenyl-: Contains diphenyl groups at the 3 and 4 positions.
3,3,4,4-Tetramethyloxolane-2,5-dione: A related compound with tetramethyl groups.
Uniqueness
2,5-Furandione, dihydro-3-(tetraisobutenyl)- is unique due to its tetraisobutenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
71536-18-0 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(3R)-3-(2-methylprop-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3/t6-/m1/s1 |
InChI-Schlüssel |
ANPMHDUGFOMMJJ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=C)C[C@@H]1CC(=O)OC1=O |
Kanonische SMILES |
CC(=C)CC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




